7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: The hydroxy group at position 7 and the methyl groups at positions 4 and 8 can be introduced through selective functionalization reactions.
Attachment of the pyrrolidin-1-yl group: This step involves the reaction of the chromen-2-one derivative with a pyrrolidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at position 2 can be reduced to form an alcohol.
Substitution: The methyl groups at positions 4 and 8 can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. The presence of the pyrrolidin-1-yl group, in particular, differentiates it from other similar compounds and may enhance its biological activity and specificity.
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-12-5-6-14(19)11(2)16(12)22-17(21)13(10)9-15(20)18-7-3-4-8-18/h5-6,19H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUPDWBDLIADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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